4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester
Overview
Description
4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound with potential applications in various fields of science and industry. This compound features a piperidine ring, a cyclopropyl group, an aminomethyl group, and a benzyl ester moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with cyclopropylamine under controlled conditions to introduce the cyclopropyl group. Subsequent esterification with benzyl alcohol forms the benzyl ester moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted piperidines or cyclopropylamines.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and medicinal chemistry.
Biology: In biological research, 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: This compound has potential applications in drug development. Its ability to modulate biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable for industrial applications.
Mechanism of Action
The mechanism by which 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and the aminomethyl moiety can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Piperidine derivatives
Cyclopropylamine derivatives
Benzyl ester derivatives
Uniqueness: 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester stands out due to its unique combination of structural features. The presence of both the cyclopropyl group and the aminomethyl moiety provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
benzyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21-13-15-4-2-1-3-5-15)19-10-8-14(9-11-19)12-18-16-6-7-16/h1-5,14,16,18H,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOIFRFPHCAQAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168635 | |
Record name | Phenylmethyl 4-[(cyclopropylamino)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877858-53-2 | |
Record name | Phenylmethyl 4-[(cyclopropylamino)methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877858-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 4-[(cyclopropylamino)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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